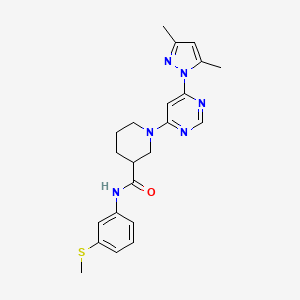

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6OS/c1-15-10-16(2)28(26-15)21-12-20(23-14-24-21)27-9-5-6-17(13-27)22(29)25-18-7-4-8-19(11-18)30-3/h4,7-8,10-12,14,17H,5-6,9,13H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZCZIOQYBYIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperidine-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and therapeutic implications based on diverse research findings.

Biological Activity Overview

Recent studies have demonstrated that compounds containing the pyrazole and pyrimidine moieties exhibit significant biological activities, particularly in the fields of oncology and neurology. The specific activities of this compound can be summarized as follows:

1. Enzyme Inhibition

The compound has shown potent inhibitory effects on various enzymes, notably:

- Adenosine Receptors : It exhibits high affinity for human adenosine receptors A1 and A2a, with inhibition constants (Ki) of 34 nM and 0.470 nM respectively, indicating strong potential for modulating adenosine signaling pathways involved in numerous physiological processes .

2. Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the growth of multiple cancer cell lines:

- In vitro Studies : The compound has demonstrated antiproliferative effects against various cancer types, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells . This suggests a broad spectrum of anticancer activity potentially linked to its ability to interfere with cellular signaling pathways.

3. Antiviral Properties

Emerging data suggest that similar pyrazole-containing compounds exhibit antiviral activity:

- HCV Inhibition : Certain analogs have been reported to inhibit Hepatitis C virus replication in vitro, showcasing their potential as antiviral agents .

Detailed Research Findings

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to the one :

- Case Study on Lung Cancer : A study showed that a pyrazole derivative significantly reduced tumor size in xenograft models of lung cancer, suggesting potential for further development as an anticancer therapy.

- Case Study on Viral Infections : Another research effort demonstrated that pyrazole derivatives could reduce viral loads in infected cell cultures, prompting further investigation into their mechanisms of action against viral pathogens.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit various cancer cell lines, including lung, breast, and prostate cancers. In vitro studies demonstrated that it effectively reduced cell proliferation and induced apoptosis in cancerous cells. For instance, a derivative of pyrazole was shown to inhibit topoisomerase II and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce markers of inflammation and pain response. This suggests potential applications in treating chronic inflammatory diseases such as arthritis and other autoimmune conditions .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects. In models of neurodegenerative diseases like Alzheimer's, it has been shown to inhibit neuroinflammation and promote neuronal survival. The mechanism involves modulation of signaling pathways associated with oxidative stress and apoptosis .

Synthesis and Mechanism of Action

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperidine-3-carboxamide involves multi-step organic reactions that integrate pyrazole and piperidine moieties. The proposed mechanism of action includes binding to specific receptors or enzymes that modulate cellular signaling pathways related to growth and survival.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including the compound . They evaluated its efficacy against several cancer cell lines and found that it significantly inhibited cell growth at low micromolar concentrations. The study highlighted its potential as a lead compound for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another research article focused on the anti-inflammatory effects of similar compounds. In this study, the compound was administered to mice with induced inflammation. Results showed a marked reduction in swelling and pain compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to elucidate structural and functional distinctions:

Structural Analog: 1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide (CAS 1334370-80-7)

- Core Structure : Shares the pyrimidinyl-piperidine-carboxamide backbone.

- Key Difference : The 3-(methylthio)phenyl group in the target compound is replaced with a 2-oxotetrahydrothiophen-3-yl group.

- Molecular weight: 400.5 g/mol (vs. target compound’s estimated ~430 g/mol). Synthetic Accessibility: Both compounds likely require multi-step syntheses involving palladium-catalyzed couplings for pyrimidine functionalization .

Functional Analog: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Core Structure : Pyrazole ring with pyridine and cyclopropylamine substituents.

- Key Difference : Lacks the pyrimidine-piperidine-carboxamide scaffold but shares nitrogen-rich heterocycles.

- Impact :

- Simpler structure (MW: 215 g/mol) may confer higher solubility but reduced target specificity.

- Synthesis Yield: 17.9% (low yield highlights challenges in introducing cyclopropyl groups via copper-mediated reactions) .

- Methylthio Absence: The lack of a thioether group could reduce lipophilicity compared to the target compound.

Pharmacophore-Inspired Analog: N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

- Core Structure : Pyrazolo-pyridine fused system with amide linkage.

- Key Difference : Aromatic fusion (pyrazolo[3,4-b]pyridine) replaces the pyrimidine-piperidine system.

- Impact :

- Increased planarity from fused rings may enhance π-π stacking interactions in biological targets.

- Molecular Weight: 374.4 g/mol (lower than the target compound, suggesting differences in pharmacokinetics).

- Substituent Diversity: Ethyl and phenyl groups may influence steric hindrance at binding sites .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s methylthioaryl group may require protective strategies to avoid oxidation during synthesis, as seen in analogs with sulfur-containing substituents .

- Structure-Activity Relationships (SAR): Pyrimidine vs. Pyridine: Pyrimidine’s dual nitrogen atoms may offer stronger hydrogen-bonding interactions compared to pyridine-based analogs .

- Gaps in Data : Pharmacological data (e.g., IC50, solubility) are absent in the provided evidence, limiting direct activity comparisons.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of pyrazole and pyrimidine precursors, followed by piperidine-carboxamide formation. Key steps include:

- Nucleophilic substitution to attach the pyrazole moiety to pyrimidine .

- Amide bond formation between the piperidine intermediate and 3-(methylthio)aniline using coupling agents like EDCI/HOBt .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) .

Critical Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C for coupling | Higher temps improve kinetics but risk decomposition |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance reactivity |

| Catalyst | CuBr (for Ullmann coupling) | Reduces side reactions |

| Reaction Time | 24–48 hours | Longer durations ensure completion |

Basic: Which spectroscopic and chromatographic techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Verify integration ratios for methylthio (δ 2.5–3.0 ppm), pyrazole (δ 6.5–7.5 ppm), and piperidine (δ 1.5–3.5 ppm) protons .

- ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and pyrimidine carbons (δ ~150–160 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

- HPLC/LCMS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and monitor [M+H]+ ions .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or JAK2). Prioritize docking poses with hydrogen bonds to the pyrimidine nitrogen and hydrophobic interactions with the methylthio group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Studies : Corrogate substituent effects (e.g., methylthio vs. methoxy) on bioactivity using Hammett constants and ClogP values .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

-

Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .

- Replicate dose-response curves (IC₅₀) in triplicate to minimize variability .

-

Data Reconciliation :

Variable Impact Example Mitigation Strategy Solvent (DMSO % ) >0.1% DMSO alters membrane permeability Use lower concentrations Incubation Time Shorter times underestimate IC₅₀ Extend to 72 hours

Advanced: How does the methylthio group influence physicochemical and bioactivity profiles?

Methodological Answer:

- Physicochemical Effects :

- LogP : Methylthio increases lipophilicity (LogP +0.5 vs. unsubstituted phenyl), enhancing membrane permeability .

- Solubility : Reduced aqueous solubility (~10 µg/mL) necessitates formulation with cyclodextrins .

- Bioactivity Impact :

- Kinase Inhibition : Methylthio enhances binding to cysteine-rich pockets (e.g., BTK kinase) via sulfur-π interactions .

- Metabolic Stability : Prone to oxidative metabolism (CYP3A4); consider prodrug strategies .

Basic: What in vitro assays evaluate therapeutic potential?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ assay for EGFR/BRAF kinases. Measure IC₅₀ at 10 µM–1 nM .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7). Compare to normal cells (e.g., HEK293) for selectivity .

- Anti-inflammatory Activity : ELISA-based TNF-α inhibition in LPS-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.